molecular formula C13H12BrNO2S B13669248 Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate

Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate

Cat. No.: B13669248
M. Wt: 326.21 g/mol
InChI Key: YGXYSNHKDHNZCC-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate: is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a thiazole ring substituted with a bromine atom and a methyl group, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate typically involves the reaction of 5-bromo-2-methylphenyl isothiocyanate with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine and methyl substituents enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • Ethyl 2-bromo-5-methylthiazole-4-carboxylate
  • Ethyl 2-amino-5-bromothiazole-4-carboxylate
  • 2,4-Disubstituted thiazoles

Comparison: Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic applications .

Properties

Molecular Formula

C13H12BrNO2S

Molecular Weight

326.21 g/mol

IUPAC Name

ethyl 2-(5-bromo-2-methylphenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C13H12BrNO2S/c1-3-17-13(16)11-7-18-12(15-11)10-6-9(14)5-4-8(10)2/h4-7H,3H2,1-2H3

InChI Key

YGXYSNHKDHNZCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=C(C=CC(=C2)Br)C

Origin of Product

United States

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